molecular formula C7H12N2OS B1374170 1-Acetylpyrrolidine-2-carbothioamide CAS No. 1342550-42-8

1-Acetylpyrrolidine-2-carbothioamide

Cat. No.: B1374170
CAS No.: 1342550-42-8
M. Wt: 172.25 g/mol
InChI Key: GKZVQYIJIFEGCR-UHFFFAOYSA-N
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Description

1-Acetylpyrrolidine-2-carbothioamide is a heterocyclic compound featuring a pyrrolidine ring substituted with an acetyl group at the 2-position and a carbothioamide functional group. This discontinuation may reflect challenges in synthesis, stability, or commercial demand compared to analogous compounds.

Properties

IUPAC Name

1-acetylpyrrolidine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZVQYIJIFEGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Acetylpyrrolidine-2-carbothioamide typically involves the reaction of pyrrolidine with acetyl chloride and thiourea under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Acetylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Acetylpyrrolidine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetylpyrrolidine-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to bind to DNA and inhibit the proliferation of cancer cells . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Acetylpyrrolidine-2-carbothioamide with key analogs, focusing on structural features, synthesis, crystallographic data, and availability.

Structural Analogs and Substituent Effects
Compound Name Substituent Position & Group Key Structural Features
This compound 2-position acetyl, carbothioamide Acetyl group introduces steric bulk and electron-withdrawing effects at the 2-position.
N-Methylpyrrolidine-1-carbothioamide 1-position methyl, carbothioamide Methyl group at the 1-position creates planar thioamide and pyrrolidine moieties .
N-Phenylpyrrolidine-1-carbothioamide 1-position phenyl, carbothioamide Bulky phenyl substituent may influence packing and reactivity .

Key Observations :

  • The acetyl group in this compound occupies the 2-position, distinct from N-substituted analogs (e.g., N-methyl or N-phenyl at the 1-position).
  • N-Methyl and N-Phenyl analogs prioritize substitution at the pyrrolidine nitrogen, leading to planar thioamide moieties and distinct dihedral angles between substituents and the ring .

Key Observations :

  • N-Methylpyrrolidine-1-carbothioamide is synthesized via a straightforward nucleophilic addition-elimination reaction under mild conditions .
  • The synthesis route for this compound remains unspecified in the evidence, though acetylation of a pre-existing carbothioamide precursor is plausible.
Crystallographic and Hydrogen-Bonding Properties
Compound Name Dihedral Angle (Thioamide/Ring) Hydrogen Bonding Network
N-Methylpyrrolidine-1-carbothioamide 5.88° (molecule 1), 5.92° (molecule 2) N–H⋯S and C–H⋯S interactions form 1D polymeric chains
This compound Not reported Not reported

Key Observations :

  • N-Methylpyrrolidine-1-carbothioamide exhibits near-planar geometry between the thioamide and pyrrolidine ring, with slight dihedral variations between asymmetric units. Its hydrogen-bonding network stabilizes zigzag polymeric chains, a feature critical for crystal engineering .
  • Data for this compound is lacking, but the acetyl group’s 2-position may sterically hinder similar intermolecular interactions.
Availability and Research Applicability
Compound Name Commercial Availability Identified Uses
This compound Discontinued (CymitQuimica) Limited to legacy research
N-Methylpyrrolidine-1-carbothioamide Available (implied by synthesis) Crystal engineering, ligand design
N-(Pyridin-2-yl)pyridine-2-carbothioamide Available (Ambeed, Inc.) Laboratory research (non-drug)

Key Observations :

  • The discontinued status of this compound contrasts with accessible analogs like N-Methyl and N-(Pyridin-2-yl) derivatives, which are actively supplied for research .
  • Researchers may prioritize structurally flexible or commercially available thioamides (e.g., N-Methyl) over discontinued compounds.

Biological Activity

1-Acetylpyrrolidine-2-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, detailing its mechanisms, applications, and research findings.

  • Molecular Formula : C7H12N2OS
  • Molecular Weight : 172.25 g/mol
  • IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of pyrrolidine with acetyl chloride and thiourea under controlled conditions, often utilizing solvents such as ethanol or methanol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound has been shown to inhibit the proliferation of cancer cells, potentially through mechanisms involving DNA binding and disruption of cellular processes related to growth and division.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although detailed mechanisms remain under investigation.

Anticancer Studies

Recent studies have focused on the synthesis of pyrazoline derivatives from this compound, which have demonstrated significant anticancer activity:

Compound TypeCell LineIC50 (μM)Toxicity (HFL-1)
Pyrazoline DerivativeA54913.49 ± 0.17114.50 ± 0.01
Pyrazoline DerivativeHeLa17.52 ± 0.09173.20 ± 10

These findings indicate that certain derivatives exhibit potent activity against lung cancer (A549) and cervical cancer (HeLa) cells while maintaining low toxicity against normal human lung fibroblast cells (HFL-1).

Acetylcholinesterase Inhibition

Another area of research has explored the potential of carboxamide and carbothioamide derivatives derived from this compound as inhibitors of acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission, and its inhibition is significant for treating neurodegenerative diseases such as Alzheimer's:

Compound TypeAChE Inhibition Activity
Carbamoyl DerivativeModerate
Thiosemicarbazide DerivativeHigh

These derivatives have shown promise in enhancing cognitive function by increasing acetylcholine levels in synaptic clefts.

Case Study: Anticancer Applications

In a recent study, researchers synthesized several analogs based on this compound and evaluated their anticancer properties. The study highlighted two specific analogs that exhibited remarkable potency against A549 and HeLa cell lines while demonstrating minimal toxicity towards normal cells. This suggests a favorable therapeutic index, making these compounds potential candidates for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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